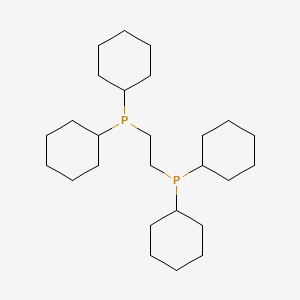

1,2-双(二环己基膦)乙烷

描述

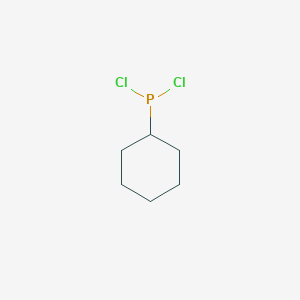

1,2-Bis(dicyclohexylphosphino)ethane, also known as dcpe, is an organophosphorus compound . It is a white solid that is soluble in nonpolar organic solvents . The compound is used as a bulky and highly basic diphosphine ligand in coordination chemistry .

Synthesis Analysis

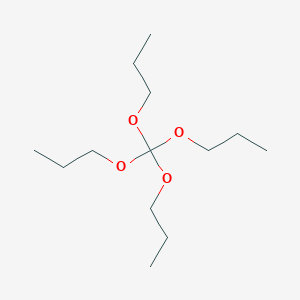

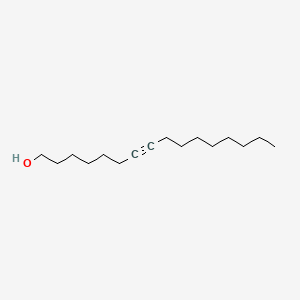

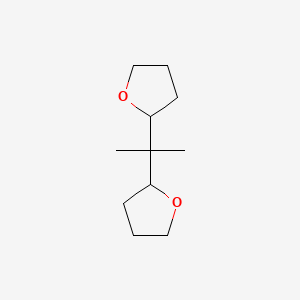

The synthesis of 1,2-Bis(dicyclohexylphosphino)ethane can be achieved through several methods. One such method involves the reaction of 2,2-dicyclohexyl-1,3-dioxocyclobutane with thionyl chloride in ethanol or ether to produce 2,2-dicyclohexyl-1,3-dioxocyclobutyl sulfite. This intermediate then reacts with sulfuryl chloride and triphenylphosphine under alkaline conditions to yield 1,2-Bis(dicyclohexylphosphino)ethane .Molecular Structure Analysis

The molecular structure of 1,2-Bis(dicyclohexylphosphino)ethane is represented by the formula (C6H11)2PCH2CH2P(C6H11)2 . It has a molar mass of 422.61 . The compound’s structure can be visualized as two cyclohexyl groups attached to each phosphorus atom, with the two phosphorus atoms connected by an ethane bridge .Chemical Reactions Analysis

1,2-Bis(dicyclohexylphosphino)ethane is used as a ligand in various chemical reactions. It can be used in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines .Physical And Chemical Properties Analysis

1,2-Bis(dicyclohexylphosphino)ethane is a white solid with a melting point of 96–97 °C . It is soluble in nonpolar organic solvents .科学研究应用

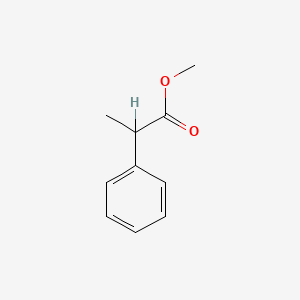

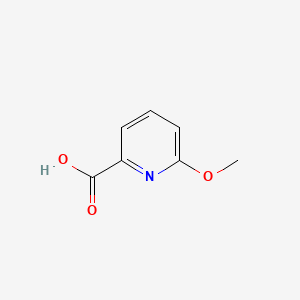

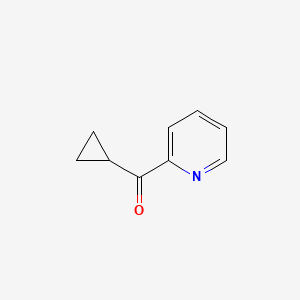

钯催化的脱羰基C-H偶联

该配体用于钯催化的唑类和芳香酯的脱羰基C-H偶联 。此过程对于医药和农药中复杂分子的形成至关重要,因为它允许对有机化合物中丰富的C-H键进行直接官能化。

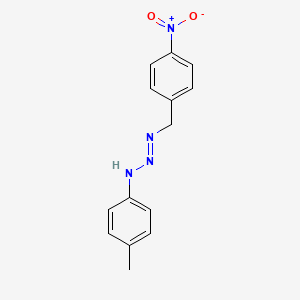

镍催化的交叉偶联反应

1,2-双(二环己基膦)乙烷: 作为镍催化的芳基氟化物与伯胺的交叉偶联反应中的配体 。这种类型的反应对于形成碳氮键非常重要,碳氮键是许多有机化合物(包括药物)合成的基石。

铁催化自由基级联反应的配体

该化合物已被证明在铁催化的多组分自由基级联-交叉偶联反应中有效 。这些反应对于通过单一操作创建多个键从简单分子合成复杂分子非常有价值,这可以非常高效且经济实惠。

钼亚硝酰配合物的合成

它参与了钼亚硝酰配合物的合成,这些配合物用作亚胺氢化催化剂 。这些配合物在将亚胺还原为胺的过程中发挥作用,这是生产各种化学产品的重要步骤。

热连接异构化

1,2-双(二环己基膦)乙烷: 用于可切换C-N键合异构体的不可逆热连接异构化 。此应用与材料科学中的分子开关和传感器的开发有关。

螯合用于转化反式配合物

该配体用于螯合以将反式配合物转化为顺式配合物 。这种转变在配位化学领域很重要,并且对某些类型药物的合成有影响。

铱三硼基配合物的先驱

作为先驱,它有助于形成铱三硼基配合物,这些配合物会影响硼化反应 。硼化是合成有机硼化合物的关键步骤,有机硼化合物广泛用于现代有机合成,包括药物发现。

钯(II)配合物催化的氢化反应

最后,它充当钯(II)配合物催化的氢化反应的配体 。氢化是一个基本的化学反应,广泛应用于化工行业,包括从植物油中生产人造黄油和制造大宗化学品。

作用机制

Target of Action

1,2-Bis(dicyclohexylphosphino)ethane is primarily used as a ligand in coordination chemistry . It forms complexes with transition metals, providing coordination sites and stabilizing low oxidation states of the metal .

Mode of Action

The compound interacts with its targets, the transition metals, by forming complexes. This interaction results in the stabilization of the low oxidation states of the metal . For instance, it can be used for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters .

Biochemical Pathways

The biochemical pathways affected by 1,2-Bis(dicyclohexylphosphino)ethane are primarily those involving the transition metals it targets. The compound’s interaction with these metals can influence various reactions, such as the decarbonylative C-H coupling of azoles and aromatic esters .

Result of Action

The molecular and cellular effects of 1,2-Bis(dicyclohexylphosphino)ethane’s action are largely dependent on the specific transition metal it is complexed with. For instance, when used in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, it can facilitate the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 1,2-Bis(dicyclohexylphosphino)ethane can be influenced by various environmental factors. For instance, it is air sensitive and should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its solubility in nonpolar organic solvents can also affect its action .

安全和危害

未来方向

The use of 1,2-Bis(dicyclohexylphosphino)ethane as a ligand in various chemical reactions suggests potential for further exploration in the field of coordination chemistry. Its role in facilitating reactions such as Pd-catalyzed decarbonylative C-H coupling and Ni-catalyzed cross-coupling could be further investigated to optimize these processes .

属性

IUPAC Name |

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUYBUIVMHNXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336507 | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23743-26-2 | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23743-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dicyclohexylphosphanyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHANYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2ZG8EGQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2-Bis(dicyclohexylphosphino)ethane?

A1: 1,2-Bis(dicyclohexylphosphino)ethane has the molecular formula C26H48P2 and a molecular weight of 422.62 g/mol.

Q2: How does the structure of dcpe influence its coordination chemistry?

A2: The dcpe molecule features two phosphorus atoms linked by an ethane bridge. This bidentate nature enables dcpe to readily chelate metal centers, forming stable five- or six-membered rings within the complex. [, , , ]

Q3: What spectroscopic techniques are commonly employed to characterize dcpe complexes?

A3: Researchers frequently utilize 31P NMR, 1H NMR, and IR spectroscopy to characterize dcpe complexes. 31P NMR provides insights into the coordination environment of the phosphorus atoms, while 1H NMR helps elucidate the overall structure and dynamics of the complex. IR spectroscopy can identify characteristic stretches associated with specific functional groups, including metal-ligand bonds. [, , , , ]

Q4: What types of catalytic reactions are facilitated by dcpe-metal complexes?

A4: Dcpe-metal complexes have shown promise in a diverse range of catalytic reactions, including hydrogenation, hydrosilylation, cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations), and decarbonylation reactions. [, , , , , , , ]

Q5: How does the steric bulk of dcpe influence the reactivity of its metal complexes?

A5: The bulky cyclohexyl groups of dcpe impose significant steric hindrance around the metal center, often leading to the formation of coordinatively unsaturated complexes. This characteristic can be advantageous for catalytic applications, promoting substrate access and facilitating reductive elimination steps. [, , , ]

Q6: Are there examples of ligand-controlled selectivity in reactions involving dcpe-metal complexes?

A6: Yes, research has demonstrated that the presence of dcpe can dramatically alter reaction selectivity compared to less bulky phosphine ligands. For instance, in palladium-catalyzed reductive conversions of acyl fluorides, the use of dcpe favored decarbonylation, while tricyclohexylphosphine yielded non-decarbonylative products. This difference highlights the significant role of ligand choice in controlling reaction pathways. [, ]

Q7: Can you provide an example of how dcpe is used in polymer synthesis?

A7: Dcpe-nickel complexes have been employed in the Negishi catalyst-transfer polycondensation (NCTP) of regioregular poly(3-hexylthiophene) (P3HT). These catalysts enabled precise control over molecular weight and dispersity, offering a route to well-defined polymers with potential applications in organic electronics. []

Q8: Have computational methods been used to study dcpe-metal complexes?

A8: Yes, density functional theory (DFT) calculations have provided valuable insights into the structure, bonding, and reactivity of dcpe-metal complexes. These studies help rationalize experimental observations and elucidate reaction mechanisms. [, , ]

Q9: How do researchers investigate the mechanisms of reactions involving dcpe-metal complexes?

A9: A combination of experimental and computational techniques is typically employed. Experimental methods often involve kinetic studies, isotopic labeling experiments, and identification of reaction intermediates. Computational methods like DFT calculations can provide complementary information on reaction pathways, transition states, and the influence of different factors on reactivity. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。